molecular formula C12H21ClN2O3 B1527905 Tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate CAS No. 1181803-80-4

Tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate

Cat. No.: B1527905
CAS No.: 1181803-80-4
M. Wt: 276.76 g/mol
InChI Key: WWJSQYTYYVIRAN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H21ClN2O3. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate piperazine carbamate, which is then chlorinated to introduce the 2-chloropropanoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the chemical reactions involved. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Chloropropanoic acid derivatives

  • Tert-butyl carbamate derivatives

Uniqueness: Tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

tert-butyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJSQYTYYVIRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl piperazine-1-carboxylate (2.0 g, 11 mmol) in methylene chloride (20 mL) was added triethylamine (3.0 mL, 21 mmol) followed by 2-chloropropanoyl chloride (1.5 g, 12 mmol) drop-wise at 0° C. The reaction was stirred for 1 h, quenched with water, and extracted with dichloromethane. The combined organic layers were washed with water, brine, dried over magnesium sulfate and then evaporated to dryness to provide the crude product (3 g, 101%). LCMS calculated for C8H14ClN2O3 (M-Bu+H)+: m/z=221.1; Found: 221.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
101%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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